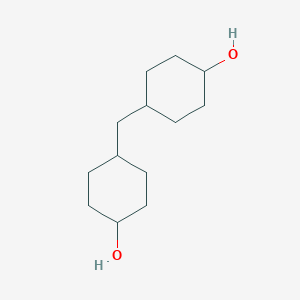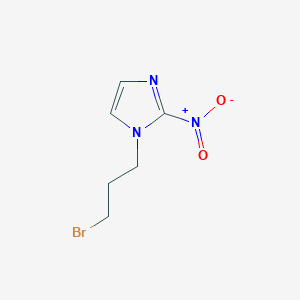![molecular formula C12H18N2 B180893 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene CAS No. 56706-52-6](/img/structure/B180893.png)
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, also known as TMTD, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TMTD is a bicyclic nitrogen-containing compound that has been synthesized through various methods.
作用機序
The mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is not fully understood. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to act as a radical initiator, which may be related to its ability to undergo homolytic cleavage of the N-N bond. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to act as a reducing agent, which may be related to its ability to donate electrons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene have been studied in vitro and in vivo. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to have cytotoxic effects on various cell lines, including human breast cancer cells and human lung cancer cells. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to have neurotoxic effects, including the induction of apoptosis in neuronal cells and the disruption of mitochondrial function.
実験室実験の利点と制限
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several advantages for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is stable and can be stored for long periods of time. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also relatively inexpensive and can be easily synthesized. However, 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several limitations for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is toxic and must be handled with care. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also sensitive to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for research on 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene. One potential direction is the development of new synthesis methods for 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene that are more efficient and have higher yields. Another potential direction is the investigation of the mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, which may provide insight into its potential applications in scientific research. Additionally, the investigation of the biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
合成法
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been synthesized through various methods, including the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene, the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene in the presence of palladium catalyst, and the reaction between 2-methyl-2-nitrosopropane and cyclohexene in the presence of palladium catalyst. The yield of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene varies depending on the synthesis method used.
科学的研究の応用
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been widely studied for its potential applications in scientific research. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and natural products. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones.
特性
CAS番号 |
56706-52-6 |
|---|---|
製品名 |
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
1,3,10,10-tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
InChI |
InChI=1S/C12H18N2/c1-11(2)9-5-6-12(11,3)10-8(9)7-13-14(10)4/h7,9H,5-6H2,1-4H3 |
InChIキー |
TZINPEQIWSNFOI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
正規SMILES |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
その他のCAS番号 |
56706-52-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
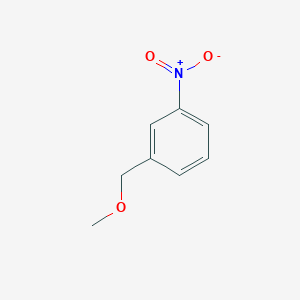
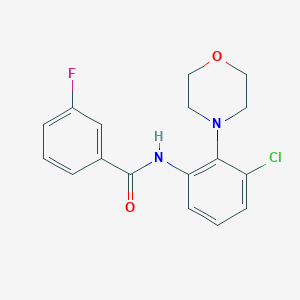
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
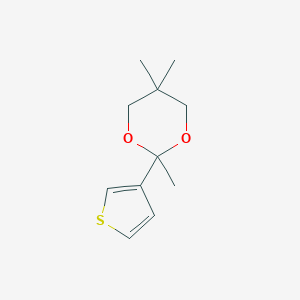


![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)



